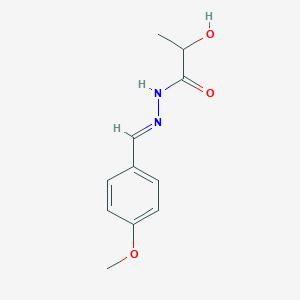![molecular formula C11H10BrN3OS2 B5766533 N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This reaction affords 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and other related compounds . Acylation of the amino group of these oxadiazoles with various acid chlorides yields acylated compounds . Further reactions can lead to the formation of other heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography . For example, the compound “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” has a monoclinic crystal structure with specific atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include reactions with thiosemicarbazide, acylation reactions, and reactions with ammonium thiocyanate . These reactions lead to the formation of various heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been determined using various techniques. For example, the compound “3,5-BIS((4-BROMOBENZYL)THIO)-1,2,4-THIADIAZOLE” has a CAS Number: 332110-09-5 and a Linear Formula: C16H12Br2N2S3 .Applications De Recherche Scientifique
Antifungal Activity
The compound has been synthesized and studied for its antifungal properties . It has shown moderate antifungal activity, which makes it a potential candidate for further research in the development of new antifungal drugs .
Crystal Structure Analysis
The crystal structure of the compound has been determined using single-crystal X-ray structure determination . This information is crucial for understanding the physical and chemical properties of the compound, and can guide the design of new compounds with improved properties .
Density Functional Theory (DFT) Study
A DFT study of the compound was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy and atomic net charges were discussed . This theoretical study provides valuable insights into the electronic structure of the compound, which can be useful for predicting its reactivity and other properties .
Synthesis
The compound has been synthesized from 4-Bromophenylacetic acid and 3-nitrobenzoic acid in the presence of semicarbazide and phosphorus oxychloride . The synthesis process provides valuable information for the production of the compound on a larger scale .
Anti-Salmonella Typhi Activity
The compound has been evaluated for its activity against Salmonella typhi . Some of the synthesized compounds showed significant activity against this bacterium , which causes typhoid fever. This suggests that the compound could be further explored as a potential new treatment for this disease .
Drug Discovery
The compound has been designed by introducing a pyridine pharmacophore into the 1,2,4-triazole scaffold . This design strategy could be used to discover new bioactive lead compounds for drug discovery .
Orientations Futures
Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential uses in various applications. For example, given their antibacterial activity, they could be investigated for use in treating bacterial infections . Additionally, further studies could be conducted to fully characterize the physical and chemical properties of these compounds.
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVSFUWSCANJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![2-[4-(4-chlorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5766472.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)





![isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)




